Bienvenue dans la boutique en ligne BenchChem!

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

X-ray crystallography Conformational analysis Antifolate drug design

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid (also referred to as 4-amino-4-deoxypteroic acid, 4-PMAB, or desmethyl DAMPA) is a pteridine-based small molecule (MW 311.30, C₁₄H₁₃N₇O₂) that belongs to the classical antifolate scaffold class. Unlike its clinically utilized congeners methotrexate (MTX) and aminopterin, this compound lacks the glutamate side chain essential for cellular retention and potent DHFR inhibition, and it also lacks the N(10)-methyl substituent found in MTX and its major metabolite DAMPA.

Molecular Formula C14H13N7O2
Molecular Weight 311.3 g/mol
CAS No. 36093-85-3
Cat. No. B041646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
CAS36093-85-3
Synonyms4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoic Acid;  4-Amino-4-deoxopteroic Acid_x000B_
Molecular FormulaC14H13N7O2
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21)
InChIKeyOSYSFOFKQDNPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic Acid (CAS 36093-85-3): Sourcing & Differentiation Guide for a Key Pteridine Scaffold


4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid (also referred to as 4-amino-4-deoxypteroic acid, 4-PMAB, or desmethyl DAMPA) is a pteridine-based small molecule (MW 311.30, C₁₄H₁₃N₇O₂) that belongs to the classical antifolate scaffold class . Unlike its clinically utilized congeners methotrexate (MTX) and aminopterin, this compound lacks the glutamate side chain essential for cellular retention and potent DHFR inhibition, and it also lacks the N(10)-methyl substituent found in MTX and its major metabolite DAMPA . These structural omissions render the compound a critical synthetic intermediate and a well-characterized reference impurity standard, rather than a direct therapeutic agent.

Why 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic Acid Cannot Be Replaced by Other Antifolates or Intermediates


In procurement for pharmaceutical impurity profiling, analytical reference standards, or de novo antifolate synthesis, the exact identity of the pteroic acid derivative is non-negotiable. This compound (desmethyl DAMPA) is specifically the pteroic acid fragment that lacks the N(10)-methyl group present in the major methotrexate metabolite DAMPA (Methotrexate EP Impurity E) . Substituting with DAMPA (CAS 19741-14-1) will introduce an N(10)-methyl signal that compromises HPLC retention time matching and mass spectral identification in methotrexate purity assays. Furthermore, its completely planar crystal conformation differs fundamentally from the twisted conformations of trimetrexate (TMQ, 89° twist) and enzyme-bound methotrexate , meaning structural biology or crystallography studies aiming to probe DHFR binding geometry require this specific desmethyl scaffold.

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic Acid: Comparator-Based Quantitative Differentiation Evidence


Crystal Conformation: Complete Planarity (PMAB) vs. 89° Twist (Trimetrexate)

Single-crystal X-ray diffraction reveals that PMAB adopts a completely planar molecular conformation, with less than a 2° difference between the pteridine ring plane and the p-aminobenzoic acid ring plane . In stark contrast, the clinically used lipophilic antifolate trimetrexate (TMQ) shows its trimethoxyanilino ring twisted 89° from the quinazoline plane . Methotrexate (MTX), in its enzyme-bound conformation, adopts yet a different non-planar geometry . This 89° conformational difference is not subtle—it dictates fundamentally different hydrogen-bonding networks in the crystal lattice: PMAB forms both pteridine–benzoic acid (N···O) and pteridine–pteridine (N···N) hydrogen bonds, while TMQ forms a network of N···O hydrogen bonds with solvent DMSO molecules . CAMSEQ rotational energy calculations further quantified PMAB as quite flexible, capable of adopting the MTX-bound conformation, whereas the 5-methyl group in TMQ reduces conformational flexibility in a distinct manner from the N(10)-methyl in MTX .

X-ray crystallography Conformational analysis Antifolate drug design

Chromatographic Identity: HPLC Retention Time and Mass Spectrometric Differentiation from DAMPA (Methotrexate Impurity E)

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid (desmethyl DAMPA, MW 311.30) differs from the EP/USP-recognized Methotrexate Impurity E (DAMPA; 4-amino-4-deoxy-N¹⁰-methylpteroic acid, CAS 19741-14-1, MW 325.33) solely by the absence of an N(10)-methyl group . This structural difference results in distinct HPLC retention characteristics and a mass difference of 14.03 Da, which is critical for unambiguous identification in methotrexate purity testing. The desmethyl compound is supplied at ≥95% purity (TLC) by Sigma-Aldrich (Product D1393, sodium salt) and is specifically certified as a reference compound for methotrexate purity analysis . In contrast, DAMPA is certified as the EP Impurity E standard (≥97% HPLC, CAS 19741-14-1) . Using the wrong standard—substituting DAMPA for desmethyl DAMPA—produces a mass shift of 14 Da and HPLC retention time deviation, leading to false-negative or false-positive impurity identification in pharmacopeial compliance testing.

Pharmaceutical impurity profiling HPLC-MS Reference standard certification

Synthetic Utility: Direct Intermediate for Aminopterin Synthesis vs. Methotrexate as a Terminal Drug

4-Amino-4-deoxypteroic acid serves as the immediate precursor for the synthesis of aminopterin (4-amino-4-deoxy-pteroylglutamic acid) via coupling with glutamic acid derivatives . The 1970 synthesis paper from Piper et al. demonstrated the preparation of p-{[(2,4-diamino-6-pteridinyl)methyl]amino}benzoic acids as direct intermediates en route to aminopterin and methotrexate analogs . Specifically, the pteroic acid is coupled with diethyl glutamate using the mixed anhydride method, followed by saponification, to yield aminopterin derivatives . By contrast, methotrexate itself (MW 454.44) is the terminal drug substance, and DAMPA (MW 325.33) is a metabolic degradation product—neither can be used to synthesize aminopterin directly without first removing the N(10)-methyl group. Radiochemical purity of the [³H]-labeled compound prepared from this pteroic acid intermediate reaches ≥96%, enabling high-specific-activity applications (≥10 Ci/mmol) .

Antifolate synthesis Aminopterin intermediate Pteroic acid coupling

Protonation State: Free Base Geometry Confirmed by Crystallography for Both PMAB and TMQ

The 2,4-diaminopteridine ring system in PMAB and the 2,4-diaminoquinazoline ring in TMQ are both sensitive to protonation. Crystallographic analysis confirms that both compounds crystallize with geometries characteristic of a free base (neutral, unprotonated) state . This is quantitatively evidenced by the bond lengths and angles within the diamino-heterocyclic rings, which match the free-base reference parameters rather than the protonated (salt) forms. This information is critical because protonation state influences solubility, hydrogen-bond donor/acceptor capacity, and DHFR binding affinity—protonated forms show dramatically different inhibition constants. The free-base confirmation ensures that biological assays using this compound measure activity of the neutral species, avoiding artifacts introduced by counterion effects in salt forms.

Protonation state determination 2,4-diaminopteridine geometry Crystal structure analysis

Glutamate Side Chain Absence: PMAB as a Non-Polyglutamatable Scaffold vs. Methotrexate

Methotrexate (MTX) and aminopterin both contain a glutamate side chain that serves as the substrate for folylpolyglutamate synthetase (FPGS), leading to intracellular polyglutamation and prolonged cellular retention . PMAB completely lacks this glutamate moiety (MW 311.30 vs. MTX MW 454.44), making it neither a substrate for FPGS nor capable of the polyglutamation-dependent prolonged intracellular half-life characteristic of classical antifolates . This structural distinction is evidenced by the molecular weight difference of 143.14 Da and the absence of the γ-glutamyl carboxyl groups. In cell-based assays, this translates to markedly reduced cytotoxicity compared to MTX, with PMAB showing DHFR inhibition only at substantially higher concentrations when tested as the isolated pteroic acid fragment . The compound is thus suited as a non-cytotoxic scaffold control or as a synthetic building block where the glutamate-dependent pharmacology is undesirable.

Polyglutamation Cellular retention Antifolate pharmacology

High-Value Application Scenarios for Procuring 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic Acid (CAS 36093-85-3)


Methotrexate Drug Substance Impurity Profiling and Pharmacopeial Compliance Testing

QC laboratories performing methotrexate purity analysis per EP/USP require this specific desmethyl pteroic acid reference standard to correctly identify and quantify the desmethyl impurity peak. Using DAMPA (Impurity E, CAS 19741-14-1) instead produces a 14 Da mass shift and altered retention time, invalidating the assay. Sigma-Aldrich supplies the compound at ≥95% purity (TLC) specifically for this application . The confirmed free-base protonation state and distinct mass spectrum further support its use in HPLC-MS method validation .

De Novo Synthesis of Aminopterin and Novel Classical Antifolates

4-Amino-4-deoxypteroic acid is the immediate synthetic precursor for aminopterin via one-step mixed anhydride coupling with diethyl glutamate. This synthetic route is documented in the foundational 1970 preparation by Piper and Montgomery and later applied to 10-deazaminopterin synthesis . The compound's planar conformation means that the resulting aminopterin products retain the conformational features necessary for DHFR binding. Radiochemically labeled [³H]-4-aminopteroic acid (≥96% purity, ≥10 Ci/mmol) is also available from this intermediate for tracer studies .

Structural Biology and Computational Modeling of DHFR Inhibitor Binding Modes

The completely planar (less than 2° deviation) crystal conformation of PMAB, determined by Sutton and Cody in 1987 , provides an essential reference geometry for calibrating molecular docking poses, molecular dynamics force fields, and QSAR models of DHFR inhibitors. In contrast, TMQ (89° twist) and MTX (non-planar enzyme-bound) represent fundamentally different conformational starting points. Energy calculations using CAMSEQ demonstrated that PMAB is sufficiently flexible to adopt the MTX-bound DHFR conformation, making it an ideal scaffold for computational studies probing the energetic cost of conformational rearrangement upon enzyme binding .

Non-Cytotoxic Control Compound for Antifolate Cellular Assays

Because PMAB completely lacks the glutamate side chain required for polyglutamation and prolonged intracellular retention, it exhibits markedly reduced cellular cytotoxicity compared to MTX . This property makes PMAB suitable as a negative control or scaffold-only comparator in cell-based antifolate activity assays, where the contribution of the glutamate side chain to potency, uptake, and retention must be experimentally isolated from the pteridine core's intrinsic binding affinity.

Quote Request

Request a Quote for 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.